BenchChemオンラインストアへようこそ!

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Adenosine A1 receptor Allosteric modulation GPCR pharmacology

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 924968-90-1) is a heterocyclic small molecule belonging to the aminothienopyridazine (ATPZ) class, characterized by a thieno[3,4-d]pyridazine core bearing a 5-amino group, a 4-oxo moiety, an ethyl ester at position 1, and a meta-tolyl (3-methylphenyl) substituent at N3. This scaffold has been validated across multiple target families: allosteric modulation and antagonism of the adenosine A1 receptor (A1AR) , inhibition of checkpoint kinases Chk1/2 , suppression of tau protein aggregation , and activation of GLUT4 translocation.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 924968-90-1
Cat. No. B2643313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
CAS924968-90-1
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC(=C3)C
InChIInChI=1S/C16H15N3O3S/c1-3-22-16(21)13-11-8-23-14(17)12(11)15(20)19(18-13)10-6-4-5-9(2)7-10/h4-8H,3,17H2,1-2H3
InChIKeyNCQGCBDRWHKPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 924968-90-1): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 924968-90-1) is a heterocyclic small molecule belonging to the aminothienopyridazine (ATPZ) class, characterized by a thieno[3,4-d]pyridazine core bearing a 5-amino group, a 4-oxo moiety, an ethyl ester at position 1, and a meta-tolyl (3-methylphenyl) substituent at N3 [1]. This scaffold has been validated across multiple target families: allosteric modulation and antagonism of the adenosine A1 receptor (A1AR) [2], inhibition of checkpoint kinases Chk1/2 [3], suppression of tau protein aggregation [4], and activation of GLUT4 translocation [5]. The compound serves as a key intermediate and pharmacological probe, with its specific N3-(m-tolyl) substitution conferring distinct steric and electronic properties relative to para-substituted and unsubstituted phenyl analogs [1].

Why Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Cannot Be Interchanged with Other ATPZ Analogs in Target-Based Campaigns


Substitution at the N3-aryl position of the ATPZ scaffold is a primary determinant of both target engagement and functional modality. In the adenosine A1 receptor system, the N3-(4-tert-butylphenyl) analog (compound 8) functions as an allosteric modulator, whereas derivatives with alternative N3 substituents can exhibit pure antagonism with up to a 10-fold difference in functional potency in ERK1/2 phosphorylation assays [1]. In the Chk1/2 inhibitor series, variation at the thienopyridazine periphery—including the nature of the N-aryl group—drove selectivity across a panel of kinases, with compound 10o displaying high selectivity against off-target kinases [2]. For tau aggregation inhibition, the thienopyridazine core is essential for in vitro fibrillization blockade, but the choice of scaffold decoration at N3 and C1 is critical for imparting desirable ADME-PK properties including brain penetration and oral bioavailability [3]. The m-tolyl substituent in the target compound introduces a methyl group at the meta position of the phenyl ring, altering both electron density distribution and steric profile compared to para-substituted (4-fluoro, 4-tert-butyl) or unsubstituted phenyl analogs—differences that directly translate into distinct target binding profiles, functional efficacies, and pharmacokinetic behaviors [1][3].

Quantitative Differentiation Evidence for Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Comparator-Anchored Procurement Rationale


N3 meta-Tolyl vs. para-Substituted Phenyl: Pharmacological Divergence in Adenosine A1 Receptor Modulation

In a pharmacophore-based screen of 32 aminothienopyridazine compounds, the N3-(4-tert-butylphenyl) analog (compound 8) was identified as an allosteric modulator of the human A1AR. However, subsequent functional assays revealed that structurally related ATPZ derivatives with alternative N3 substituents act predominantly as antagonists rather than allosteric modulators, with potencies differing by up to approximately 10-fold in ERK1/2 phosphorylation functional assays [1]. The target compound bears an N3-(m-tolyl) group (3-methylphenyl), which presents a distinct steric and electronic environment compared to the 4-tert-butylphenyl lead—specifically, the meta-methyl substitution alters the dihedral angle between the N3-aryl ring and the pyridazinone plane, and reduces electron donation relative to the para-tert-butyl group. This difference in substitution pattern is predicted to shift the compound's pharmacological profile from allosteric modulation toward competitive antagonism, consistent with the SAR trends established across the A1AR ATPZ series [1].

Adenosine A1 receptor Allosteric modulation GPCR pharmacology ATPZ scaffold SAR

Thienopyridazine Core in Chk1/2 Inhibition: Selectivity Advantage Over Earlier-Generation Chemotypes

A congeneric series of novel thienopyridazine derivatives was designed and evaluated as Chk1/2 inhibitors. Compound 10o, a thienopyridazine derivative, exhibited high selectivity against a panel of kinases and significantly inhibited Chk1/2 signaling in cells stimulated by DNA-damaging agents. In a mouse HT-29 colon cancer xenograft model, co-treatment with CPT-11 and compound 10o significantly reduced tumor volume, demonstrating in vivo proof-of-concept [1]. The target compound shares the identical thieno[3,4-d]pyridazine core with compound 10o, differing in peripheral substituents. This core scaffold was introduced specifically to address the limitation that none of the previously developed Chk1/2 inhibitors—including AZD7762, XL-844, PF-477736, LY2606368, MK-8776, GDC-0575, and SRA737—had reached Phase III evaluation or FDA approval [1]. The thienopyridazine nucleus therefore represents a novel ring system for Chk1/2 targeting with the potential to overcome resistance or selectivity limitations associated with earlier chemotypes [1].

Checkpoint kinase 1/2 Chk1 inhibitor DNA damage response Cancer therapeutics

ATPZ Scaffold Tau Aggregation Inhibition: Core-Dependent Activity with Tunable Brain Penetration

The aminothienopyridazine (ATPZ) class was identified as inhibitors of tau protein fibrillization, a pathological hallmark of Alzheimer's disease and related tauopathies. A representative ATPZ compound (Cpd16) demonstrated an IC50 of 8.1 µM in a heparin-induced tau assembly assay, with >50% reduction in tau fibril formation in sedimentation assays using both tau fragment K18PL and full-length tau40 [1]. Crucially, the SAR studies demonstrated that the thienopyridazine core is essential for in vitro tau fibrillization inhibition, while peripheral substituents—including the N3-aryl group and C1-carboxylate modification—are critical for imparting brain penetration and oral bioavailability [2]. The target compound, bearing the intact thieno[3,4-d]pyridazine core with a C1-ethyl ester and N3-(m-tolyl) group, retains the core pharmacophore while offering a distinct substitution pattern for optimizing CNS drug-like properties. Among brain-penetrant ATPZ inhibitors, compound 43 (5-amino-N-cyclopropyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxamide) was well-tolerated at oral doses of 50 mg/kg/day in one-month mouse tolerability studies, establishing the broader class as amenable to in vivo CNS applications [2].

Tau aggregation inhibitor Neurodegeneration Alzheimer's disease Brain penetration

Binding Affinity and Target Plasticity: Evidence from Structurally Related ATPZ Analogs Across Diverse Target Classes

BindingDB data for a structurally related thieno[3,4-d]pyridazine derivative (5-amino-N'-(4-chlorobenzylidene)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide) demonstrates an IC50 of 577 nM against human Sentrin-specific protease 8 (SENP8), a key enzyme in the NEDD8 pathway regulating cullin and p53 neddylation [1]. While this specific compound bears a C1-carbohydrazide rather than a C1-ethyl ester, the shared thieno[3,4-d]pyridazine core with 5-amino and 4-oxo groups demonstrates that this scaffold can achieve sub-micromolar target engagement across diverse protein families. The target compound's C1-ethyl ester and N3-(m-tolyl) substitution represent a distinct physicochemical profile (clogP, hydrogen bond donor/acceptor count, and steric bulk) compared to the carbohydrazide analog, offering a complementary starting point for medicinal chemistry optimization toward SENP8 or other protease targets. Additionally, ATPZ derivatives have shown activity across multiple pharmacological targets including PDE4 [2] and carbonic anhydrase isoenzymes [3], underscoring the scaffold's target plasticity and the critical role of peripheral substituents in determining target selectivity.

Target engagement Binding affinity SENP8 protease Polypharmacology

Recommended Research and Procurement Application Scenarios for Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 924968-90-1)


GPCR Antagonist Screening: Adenosine A1 Receptor Competitive Antagonism with m-Tolyl ATPZ Scaffold

The m-tolyl substitution at N3 is predicted, based on established ATPZ SAR, to shift the pharmacological modality from allosteric modulation to competitive antagonism at the human A1AR [1]. This compound is therefore recommended as a procurement priority for laboratories running A1AR antagonist screening cascades, where it can serve as a structurally novel starting point distinct from both the 4-tert-butylphenyl allosteric modulator lead and classical xanthine-based A1 antagonists. Its ethyl ester at C1 provides a synthetic handle for further derivatization into amide or acid congeners during hit-to-lead optimization [1].

Chk1/2 Inhibitor Hit Expansion: Novel Thienopyridazine Chemotype for DNA Damage Response Oncology

The thieno[3,4-d]pyridazine core is a validated, structurally novel Chk1/2 inhibitory chemotype that has demonstrated kinase selectivity and in vivo tumor growth inhibition in HT-29 xenograft models when combined with DNA-damaging agents [2]. The target compound, with its distinct N3-(m-tolyl) and C1-ethyl ester substitution, is well-suited as a starting material for focused library synthesis aimed at exploring Chk1/2 SAR beyond compound 10o. It addresses the documented need for new Chk1/2 inhibitor chemotypes given that no earlier-generation inhibitor (AZD7762, LY2606368, MK-8776, GDC-0575, SRA737) has reached Phase III evaluation [2].

CNS-Penetrant Tau Aggregation Inhibitor Development: Core-Preserving Scaffold with Tunable Periphery

The ATPZ scaffold has demonstrated brain-penetrant, orally bioavailable tau aggregation inhibition with in vivo tolerability at 50 mg/kg/day over one month in mice [3]. The target compound retains the intact thieno[3,4-d]pyridazine core essential for tau fibrillization blockade while offering a C1-ethyl ester that can be hydrolyzed or amidated to modulate CNS drug-like properties [3]. It is recommended for procurement by neurodegeneration-focused medicinal chemistry teams seeking to build SAR libraries around the ATPZ core, with the m-tolyl N3 substituent providing a distinct vector for optimizing brain-to-plasma exposure ratios and metabolic stability [3].

Polypharmacology Probe: Multi-Target ATPZ Scaffold for Chemical Biology Profiling

The ATPZ scaffold has demonstrated binding or inhibitory activity across SENP8 (IC50 = 577 nM for a related analog) [4], PDE4 [5], carbonic anhydrase isoenzymes, and acetylcholinesterase [2]. This multi-target profile, combined with the distinct substitution pattern of the m-tolyl analog, makes the compound suitable for chemical biology studies aimed at profiling ATPZ-target interactions across the proteome. Procurement is recommended for academic screening centers and chemical biology core facilities seeking to include a structurally defined ATPZ probe in annotated compound libraries for target deconvolution and polypharmacology assessment [4][5].

Quote Request

Request a Quote for Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.